molecular formula C19H17FO6 B11475865 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11475865
M. Wt: 360.3 g/mol
InChI Key: TYTHACNCZSLKCL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE is a complex organic compound characterized by its unique structure, which includes both methoxy and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves a multi-step process. One common method includes the condensation of 4,7-dimethoxy-2H-1,3-benzodioxole with 2-fluoro-4-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-FLUORO-4-METHOXYPHENYL)PROP-2-EN-1-ONE lies in its combination of methoxy and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17FO6

Molecular Weight

360.3 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H17FO6/c1-22-12-5-6-13(14(20)9-12)15(21)7-4-11-8-16(23-2)18-19(17(11)24-3)26-10-25-18/h4-9H,10H2,1-3H3/b7-4+

InChI Key

TYTHACNCZSLKCL-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)F

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.